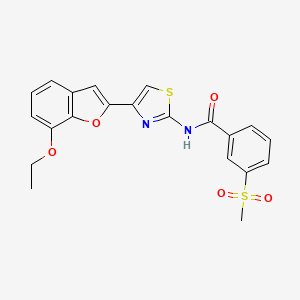

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S2/c1-3-27-17-9-5-6-13-11-18(28-19(13)17)16-12-29-21(22-16)23-20(24)14-7-4-8-15(10-14)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKMNHHTBOZPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the benzofuran, thiazole, or benzamide moieties. Key comparisons include:

Physicochemical and Spectral Comparisons

- Electronic Effects : The methylsulfonyl group in the target compound is a strong electron-withdrawing group, contrasting with the electron-donating methylthio group in its methoxy analog . This difference likely alters reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions.

- Spectral Data :

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how do they influence its reactivity and bioactivity?

- The compound contains a thiazole ring , 7-ethoxybenzofuran moiety , and a 3-(methylsulfonyl)benzamide group , which collectively enhance its solubility and binding affinity via hydrogen bonding and hydrophobic interactions . The ethoxy group in benzofuran improves lipophilicity, while the methylsulfonyl group stabilizes the molecule in polar environments. These features are critical for interactions with biological targets such as enzymes or receptors.

Q. What synthetic methodologies are commonly employed for preparing this compound?

- Synthesis typically involves:

- Step 1 : Formation of the benzofuran-thiazole core via cyclization reactions.

- Step 2 : Introduction of the methylsulfonyl group through sulfonation or nucleophilic substitution.

- Step 3 : Final coupling of the benzamide group using carbodiimide-mediated amide bond formation.

Purification often employs HPLC or column chromatography, with structural validation via NMR and mass spectrometry .

Q. How is the compound characterized for purity and structural integrity?

- Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity .

- Thermogravimetric Analysis (TGA) may assess thermal stability for storage optimization.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

- SAR strategies :

- Modification of substituents : Replacing the ethoxy group with methoxy or chloro groups alters lipophilicity and target binding .

- Thiazole ring substitution : Introducing methyl or isopropyl groups enhances steric effects, impacting enzyme inhibition (e.g., antimicrobial activity) .

- Example : Analogues with chlorine substitutions on thiazole show 2-fold increased antibacterial potency compared to ethoxy derivatives .

Q. What computational methods are used to predict binding mechanisms and pharmacokinetic properties?

- Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets in target proteins (e.g., kinases or bacterial enzymes) .

- Molecular dynamics simulations (GROMACS) reveal stability of ligand-receptor complexes over time, highlighting key hydrogen bonds and hydrophobic contacts .

- ADMET predictions (SwissADME) assess solubility, bioavailability, and metabolic stability, guiding lead optimization .

Q. How can contradictory biological activity data be resolved across different experimental models?

- Case example : Discrepancies in anticancer activity between in vitro and in vivo models may arise from:

- Metabolic instability : Use LC-MS/MS to track metabolite formation in plasma .

- Tumor microenvironment differences : Test activity under hypoxic vs. normoxic conditions .

Q. What experimental designs are optimal for scaling up synthesis while maintaining yield and purity?

- Design of Experiments (DoE) methodologies (e.g., factorial design) optimize reaction parameters:

- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) .

- Output : A response surface model identifies conditions for >90% yield with minimal byproducts .

Methodological Recommendations

- For binding studies : Use surface plasmon resonance (SPR) to quantify dissociation constants (KD) with real-time kinetics .

- For in vivo efficacy : Prioritize orthotopic tumor models over subcutaneous xenografts to mimic human pathophysiology .

- For resolving spectral ambiguities : Combine 2D NMR (COSY, HSQC) with computational prediction tools (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.